molecular formula C9H19NO3 B116039 tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 146514-31-0

tert-Butyl (4-hydroxybutan-2-yl)carbamate

Cat. No. B116039
M. Wt: 189.25 g/mol
InChI Key: JSZOAOLSEKSNTD-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a chemical compound with the molecular formula C9H19NO3 . It has a molecular weight of 189.25 g/mol . The IUPAC name for this compound is "tert-butyl 3-hydroxy-1-methylpropylcarbamate" .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-hydroxybutan-2-yl)carbamate” is 1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) . The compound has a canonical SMILES representation as CC(CCO)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

The compound is a colorless to white solid or lump or semi-solid or liquid . It has a storage temperature requirement of being sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Natural Products and Bioactive Compounds

  • The compound is instrumental in synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. This product, isolated from various sponges, has cytotoxic activity against several human carcinoma cell lines. The synthesis involves a multi-step process starting from L-Serine, highlighting its role in creating complex bioactive molecules (Tang et al., 2014).

Intermediate for Enantioselective Synthesis

  • It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, demonstrating its importance in constructing molecules with precise stereochemistry (Ober et al., 2004).

Organic Photovoltaic Materials Production

  • The compound is used in synthesizing new donor building blocks, specifically triarylamino derivatives, for producing organic photovoltaic materials. This application underlines its potential in the renewable energy sector and the development of advanced material technologies (Chmovzh & Rakitin, 2021).

Synthesis of Biocompatible Polymers

  • It has been used in the production of biocompatible polymers. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is derived from its epoxide derivatives and CO2, showcasing its utility in synthesizing environmentally friendly materials (Tsai et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-(4-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338004
Record name tert-Butyl (4-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxybutan-2-yl)carbamate

CAS RN

146514-31-0
Record name tert-Butyl (4-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Kaźmierczak, G Dutkiewicz… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Herein, we would like to present deoxyfluorinating reagents such as DAST and PyFluor and their successful use as tools for selective modification of γ-amino-α-hydroxyphosphonates. …
Number of citations: 1 pubs.rsc.org
G Milani, MM Cavalluzzi, C Altamura… - …, 2021 - Wiley Online Library
Three analogues of To042, a tocainide‐related lead compound recently reported for the treatment of myotonia, were synthesized and evaluated in vitro as skeletal muscle sodium …
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the Serbian …, 2021 - shd-pub.org.rs
Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has been examined. The compounds showed moderate in vitro …
Number of citations: 1 shd-pub.org.rs
TŠ Srbljanović, OD Djaković, B Šolaja - scholar.archive.org
Revised 17 January 2021; Accepted 18 January 2021) Abstract: Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has …
Number of citations: 0 scholar.archive.org
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the …, 2021 - cherry.chem.bg.ac.rs
Melting points were determined on a Boetius PMHK apparatus and were not corrected. IR spectra were recorded on a Thermo-Scientific Nicolet 6700 FT-IR Diamond Crystal. NMR: 1H …
Number of citations: 0 cherry.chem.bg.ac.rs

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